molecular formula C7H6F3N3O B12440259 3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B12440259
M. Wt: 205.14 g/mol
InChI Key: DAMCDOICVGCXHN-UHFFFAOYSA-N
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Description

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Nitrile Group Addition: The nitrile group is added via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, and organometallic reagents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activities, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol
  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazol-5-ol

Uniqueness

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₈F₃N₃O
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1006352-70-0

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit bacterial growth. The presence of the trifluoromethyl group is hypothesized to contribute to increased potency against various pathogens.
  • Antiproliferative Effects : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Certain pyrazole compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Biological Activity Data Table

Activity TypeReferenceEffectiveness
Antimicrobial Effective against Gram-positive bacteria
Antiproliferative IC50 values ranging from 10-50 µM against various cancer cell lines
Enzyme Inhibition Significant inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated effective inhibition of Staphylococcus aureus at concentrations as low as 20 µg/mL, suggesting potential for development as an antibacterial agent .
  • Cancer Cell Line Testing : In vitro assays on human colorectal adenocarcinoma cell lines demonstrated that the compound induced apoptosis at concentrations above 25 µM. The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
  • Enzyme Activity Inhibition : Research involving metabolic enzymes revealed that the compound significantly inhibited the activity of key enzymes, leading to altered metabolic profiles in treated cells. This suggests potential applications in managing metabolic disorders .

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

3-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]propanenitrile

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)13(12-5)3-1-2-11/h4,12H,1,3H2

InChI Key

DAMCDOICVGCXHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN(C1=O)CCC#N)C(F)(F)F

Origin of Product

United States

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